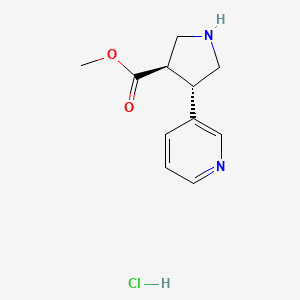
trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 It is a derivative of pyrrolidine and pyridine, which are both heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using automated equipment. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. Quality control measures, such as NMR, HPLC, and LC-MS, are often employed to verify the purity and composition of the compound .
化学反应分析
Types of Reactions
trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine or pyrrolidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism can vary depending on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride include:
- trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylate
- trans-Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylate dihydrochloride
Uniqueness
Its hydrochloride form may offer advantages in terms of solubility and stability, making it particularly useful in certain research and industrial contexts .
属性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
methyl (3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8;/h2-5,9-10,13H,6-7H2,1H3;1H/t9-,10+;/m1./s1 |
InChI 键 |
RCOQLFZSHUQGBE-UXQCFNEQSA-N |
手性 SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CN=CC=C2.Cl |
规范 SMILES |
COC(=O)C1CNCC1C2=CN=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



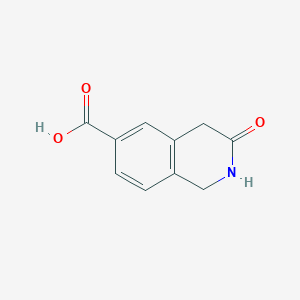
![1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13072063.png)
![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)
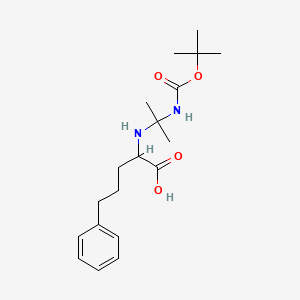

![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)


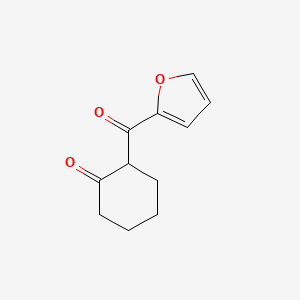
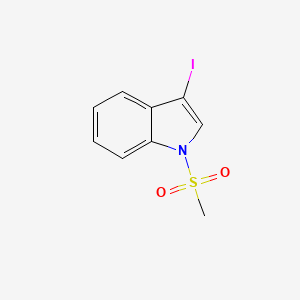
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)

